molecular formula C23H18FN3O3S B10935831 Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10935831
M. Wt: 435.5 g/mol
InChI Key: ZBGRZNLZTBRWOG-UHFFFAOYSA-N
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Description

Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylethyl group, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Addition of the Phenylethyl Group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction.

    Incorporation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction using a suitable thiol reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups with varying biological activities.

    Sulfanyl Compounds: Compounds with sulfanyl groups known for their diverse chemical reactivity.

Uniqueness

Methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 7-(2-fluorophenyl)-4-oxo-1-(1-phenylethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H18FN3O3S/c1-13(14-8-4-3-5-9-14)27-20-19(21(28)26-23(27)31)16(22(29)30-2)12-18(25-20)15-10-6-7-11-17(15)24/h3-13H,1-2H3,(H,26,28,31)

InChI Key

ZBGRZNLZTBRWOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4F)C(=O)OC)C(=O)NC2=S

Origin of Product

United States

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